molecular formula C39H62FN5O12 B148293 2',3',5'-Tris-O-(N-(2-n-propyl-n-pentanoyl)glycyl)-5-fluorouridine CAS No. 134423-92-0

2',3',5'-Tris-O-(N-(2-n-propyl-n-pentanoyl)glycyl)-5-fluorouridine

Cat. No. B148293
M. Wt: 811.9 g/mol
InChI Key: BRWICCRLZVPGRD-DKMDIHIKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2',3',5'-Tris-O-(N-(2-n-propyl-n-pentanoyl)glycyl)-5-fluorouridine, commonly known as FUTP, is a modified nucleoside that has gained significant attention in scientific research due to its unique properties. FUTP is synthesized by the modification of uridine, a nucleoside found in RNA. The modification of uridine in FUTP enhances its biochemical and physiological effects, making it a valuable tool in scientific research.

Mechanism Of Action

FUTP is incorporated into RNA during transcription by RNA polymerase. The presence of FUTP in RNA alters its structure and stability, which can affect its function. FUTP has also been shown to affect the processing and localization of RNA.

Biochemical And Physiological Effects

FUTP has been shown to have several biochemical and physiological effects. It has been shown to affect the stability, structure, and function of RNA. FUTP has also been shown to affect the processing and localization of RNA. Additionally, FUTP has been shown to have antiviral and anticancer properties.

Advantages And Limitations For Lab Experiments

FUTP has several advantages for lab experiments. It is a valuable tool for studying RNA synthesis, processing, and localization. FUTP can be detected using various techniques such as fluorescence microscopy and mass spectrometry. However, FUTP also has some limitations. Its incorporation into RNA can affect its function, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of FUTP in scientific research. One area of research is the development of new techniques for detecting FUTP in RNA. Another area of research is the study of the effects of FUTP on RNA structure and function. Additionally, FUTP could be used as a tool for the development of new RNA-based therapies for diseases such as cancer and viral infections.

Synthesis Methods

The synthesis of FUTP involves the modification of uridine by adding three glycyl groups and a fluorine atom. The modification of uridine is achieved by using a series of chemical reactions that involve protecting and deprotecting different functional groups in the molecule. The resulting FUTP molecule is a white crystalline powder with a molecular weight of 765.8 g/mol.

Scientific Research Applications

FUTP has been widely used in scientific research as a tool to study RNA synthesis and processing. FUTP is incorporated into RNA during transcription, and its presence can be detected using various techniques such as fluorescence microscopy and mass spectrometry. FUTP has also been used to study RNA editing, splicing, and localization.

properties

CAS RN

134423-92-0

Product Name

2',3',5'-Tris-O-(N-(2-n-propyl-n-pentanoyl)glycyl)-5-fluorouridine

Molecular Formula

C39H62FN5O12

Molecular Weight

811.9 g/mol

IUPAC Name

[(2R,3R,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-bis[[2-(2-propylpentanoylamino)acetyl]oxy]oxolan-2-yl]methyl 2-(2-propylpentanoylamino)acetate

InChI

InChI=1S/C39H62FN5O12/c1-7-13-24(14-8-2)34(49)41-19-29(46)54-23-28-32(56-30(47)20-42-35(50)25(15-9-3)16-10-4)33(38(55-28)45-22-27(40)37(52)44-39(45)53)57-31(48)21-43-36(51)26(17-11-5)18-12-6/h22,24-26,28,32-33,38H,7-21,23H2,1-6H3,(H,41,49)(H,42,50)(H,43,51)(H,44,52,53)/t28-,32-,33-,38-/m1/s1

InChI Key

BRWICCRLZVPGRD-DKMDIHIKSA-N

Isomeric SMILES

CCCC(CCC)C(=O)NCC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=O)NC2=O)F)OC(=O)CNC(=O)C(CCC)CCC)OC(=O)CNC(=O)C(CCC)CCC

SMILES

CCCC(CCC)C(=O)NCC(=O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)OC(=O)CNC(=O)C(CCC)CCC)OC(=O)CNC(=O)C(CCC)CCC

Canonical SMILES

CCCC(CCC)C(=O)NCC(=O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)OC(=O)CNC(=O)C(CCC)CCC)OC(=O)CNC(=O)C(CCC)CCC

Other CAS RN

134423-92-0

synonyms

2',3',5'-tris-O-(N -(2-n-propyl-n-pentanoyl)glycyl)-5-fluorouridine
UK 21
UK-21

Origin of Product

United States

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